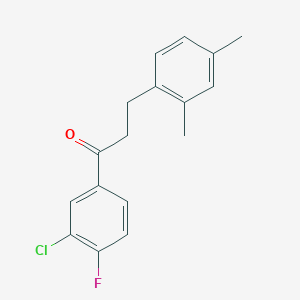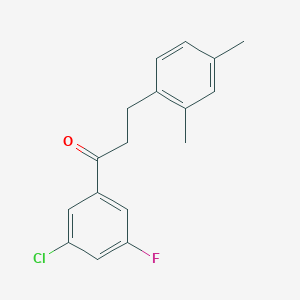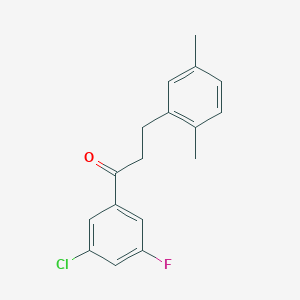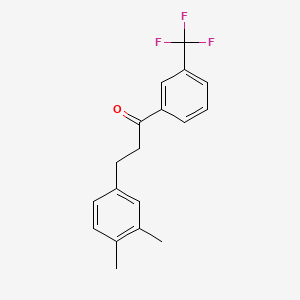
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is a chemical compound with the molecular formula C16H19F3O3 . It is used in various applications in scientific research, particularly in the fields of organic synthesis, drug discovery, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is characterized by a molecular formula of C16H19F3O3 . The average mass of the molecule is 316.315 Da, and the monoisotopic mass is 316.128632 Da .Physical And Chemical Properties Analysis
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate has a molecular formula of C16H19F3O3 . Its physical and chemical properties, such as melting point, boiling point, and density, are not detailed in the available resources.Applications De Recherche Scientifique
Macromolecular Adducts Research
Studies on macromolecular adducts, such as those involving ethylene oxide (ETO), offer insights into the interaction between chemicals and DNA, which could be relevant for understanding the applications of various ethyl esters in research. For instance, research conducted on the formation and persistence of 7-(2-hydroxyethyl)guanine (7-HEG) in rats exposed to ETO by inhalation highlights the importance of macromolecular adducts in toxicology and pharmacology (Walker et al., 1990).
Sterilization and Medical Devices
Ethylene oxide (EO) sterilization is crucial in the medical field for ensuring the sterility of medical devices. The review by Mendes et al. (2007) on EO sterilization outlines the progress and challenges in EO application, including cycle design and validation, which could be pertinent for research into similar esters (Mendes, Brandão, & Silva, 2007).
Catalytic Oxidation Research
Research on the selective catalytic oxidation of cyclohexene, which leads to various industrially relevant products, reflects the synthetic and application potential of specific ethyl esters in chemical synthesis and industry. Cao et al. (2018) provide a review of advances in this area, which could be analogous to the applications of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate in catalysis or synthesis (Cao et al., 2018).
Antioxidant Activity Analysis
Understanding the antioxidant activity of compounds is crucial for various applications, including food preservation and medicinal chemistry. Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which could be relevant for evaluating the properties of Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate or related compounds (Munteanu & Apetrei, 2021).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) highlights a critical area of research in sustainability and materials science. The techniques used for recycling PET, as reviewed by Karayannidis and Achilias (2007), may offer insights into the recyclability and environmental impact of similar esters (Karayannidis & Achilias, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)7-5-3-4-6-14(20)12-8-10-13(11-9-12)16(17,18)19/h8-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUXFZXLXYDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645739 |
Source


|
| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | |
CAS RN |
898777-85-0 |
Source


|
| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














